molecular formula C25H36N4O B4506232 1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine

1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine

Cat. No.: B4506232
M. Wt: 408.6 g/mol
InChI Key: SKZSXZNLOLIBTC-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine is a useful research compound. Its molecular formula is C25H36N4O and its molecular weight is 408.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.28891178 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Pharmacological Characterization

  • A study detailed the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, providing insights into the energetic stability of different conformations and suggesting the dominance of specific moieties for steric binding interactions with the receptor, which could be relevant to the structural analysis and pharmacological action of the compound (J. Shim et al., 2002).

Synthesis and Chemical Structure Analysis

  • Another research focused on the synthesis and antiosteoclast activity of related compounds, indicating their moderate to high activity in biological contexts, which might suggest potential therapeutic applications of the compound of interest in bone health or diseases related to osteoclast activity (G. S. Reddy et al., 2012).

Potential Therapeutic Applications

  • Further investigation into novel spiropiperidines as highly potent and subtype selective σ-receptor ligands highlights the significance of structural variations for receptor affinity and potential therapeutic benefits, which could imply the versatility of the chemical structure for various pharmacological targets (C. Maier, B. Wünsch, 2002).

Cellular Imaging and Photocytotoxicity

  • A study on Iron(III) complexes for cellular imaging and photocytotoxicity in red light underscores the use of similar compounds in biomedical imaging and therapy, indicating the potential of the chemical compound for applications in medical diagnostics and treatment strategies (Uttara Basu et al., 2014).

Properties

IUPAC Name

1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(1-methylpyrazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O/c1-27-16-21(15-26-27)18-28(19-25-7-4-12-30-25)17-20-8-10-29(11-9-20)24-13-22-5-2-3-6-23(22)14-24/h2-3,5-6,15-16,20,24-25H,4,7-14,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZSXZNLOLIBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CC2CCN(CC2)C3CC4=CC=CC=C4C3)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine
Reactant of Route 2
Reactant of Route 2
1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine
Reactant of Route 3
1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine
Reactant of Route 4
1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine
Reactant of Route 5
1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine
Reactant of Route 6
1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine

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